[(2R)-oxetan-2-yl]methanamine
Overview
Description
[(2R)-oxetan-2-yl]methanamine is a chemical compound featuring a four-membered oxetane ring with an amine group attached to it. This compound is of significant interest in various fields, including medicinal chemistry and material science, due to its unique structural properties and reactivity .
Scientific Research Applications
[(2R)-oxetan-2-yl]methanamine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of drug molecules, potentially altering properties such as solubility, stability, and bioavailability.
Synthetic Intermediate: The oxetane ring can undergo ring-opening reactions, making it a useful intermediate for synthesizing other compounds.
Material Science: The compound’s unique structure makes it valuable in the development of new materials with specific properties.
Mechanism of Action
Target of Action
It’s structurally related to methenamine , which is a urinary tract antiseptic and antibacterial drug used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Pharmacokinetics
It’s known that the ingestion of a 1-gram dose of methenamine hippurate produces antibacterial activity in the urine within 1/2 hour . Administration of 1 g twice daily produces continuous antibacterial activity in the urine .
Result of Action
Methenamine, a structurally related compound, has been shown to have antibacterial activity in the urine .
Action Environment
The action of [(2R)-oxetan-2-yl]methanamine, like that of methenamine, is likely influenced by the pH of the environment. Methenamine is most effective in an acidic environment (pH<6), where it is hydrolyzed to formaldehyde, a highly bactericidal compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Intramolecular Cyclization: One common method involves the cyclization of a precursor molecule containing both an alcohol and an amine group.
Electrophilic Halocyclization: Another approach involves the electrophilic halocyclization of alcohols, where a halogen is introduced to facilitate the formation of the oxetane ring.
Ring Expansion: Starting from (S)-2-(benzyloxy)methyl)oxirane, the oxirane ring is expanded to form the oxetane ring.
Industrial Production Methods
Industrial production methods for [(2R)-oxetan-2-yl]methanamine often involve scalable processes such as the ring expansion method mentioned above. These methods are designed to ensure high yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Major Products
Oxidation: Aldehydes, ketones, and other carbonyl compounds.
Reduction: Various amine derivatives.
Substitution: Substituted amine compounds.
Comparison with Similar Compounds
[(2R)-oxetan-2-yl]methanamine can be compared with other similar compounds, such as:
Oxetan-3-one: Another oxetane derivative used in medicinal chemistry.
N,N-Dimethylethanamine: A tertiary amine with different reactivity and applications.
N-Ethylethanamine: A secondary amine with distinct properties compared to this compound.
The uniqueness of this compound lies in its combination of the oxetane ring and the amine group, which provides a versatile platform for various chemical transformations and applications .
Properties
IUPAC Name |
[(2R)-oxetan-2-yl]methanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-3-4-1-2-6-4/h4H,1-3,5H2/t4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEFNAHLCTUWAH-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]1CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2090728-35-9 | |
Record name | 1-[(2R)-oxetan-2-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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